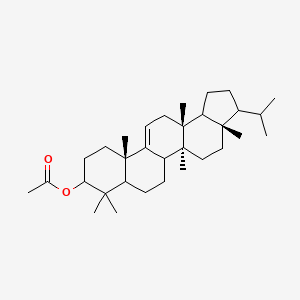
Sorghumol (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorghumol (acetate) is a naturally occurring ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of strigolactones, which are known for their role as germination stimulants for root parasitic plants such as Striga and Orobanche
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorghumol (acetate) can be synthesized through the esterification of sorghumol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorghumol to sorghumol (acetate) .
Industrial Production Methods: Industrial production of sorghumol (acetate) often involves the extraction of sorghumol from sorghum plants followed by esterification. The extraction process can be performed using solvent extraction or distillation methods. Solvents such as ethanol, ethyl acetate, or methanol are commonly used for the extraction .
Análisis De Reacciones Químicas
Types of Reactions: Sorghumol (acetate) undergoes various chemical reactions, including:
Oxidation: Sorghumol (acetate) can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of sorghumol (acetate) can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Different esters or amides.
Aplicaciones Científicas De Investigación
Sorghumol (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
Sorghumol (acetate) exerts its effects primarily through its role as a germination stimulant. It interacts with molecular targets in root parasitic plants, triggering germination and subsequent parasitism. The exact molecular pathways involved include the activation of specific receptors and signaling cascades that lead to germination . Additionally, its potential anti-inflammatory and antioxidant activities are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress .
Comparación Con Compuestos Similares
- Strigol
- 5-Deoxy-strigol
- Sorgolactone
Propiedades
Fórmula molecular |
C32H52O2 |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1 |
Clave InChI |
WQWTUUFHPFYTRZ-XOCLBAIJSA-N |
SMILES isomérico |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
SMILES canónico |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


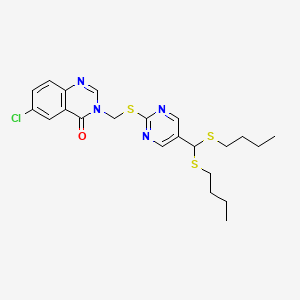
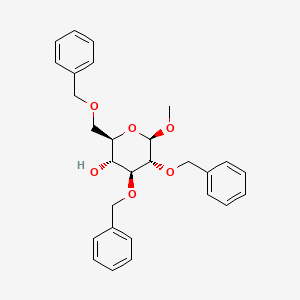
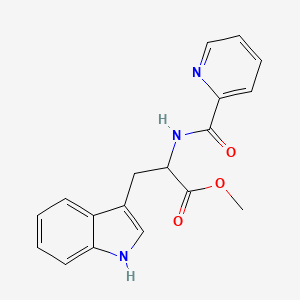
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

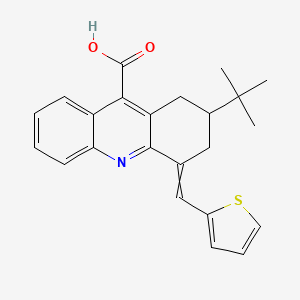
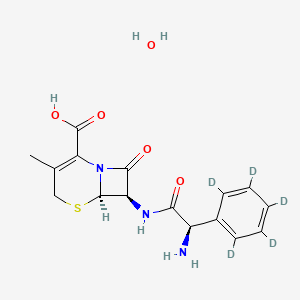
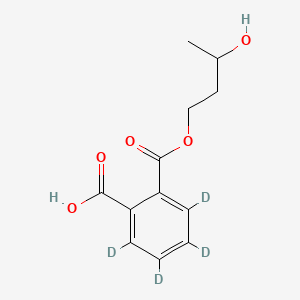
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
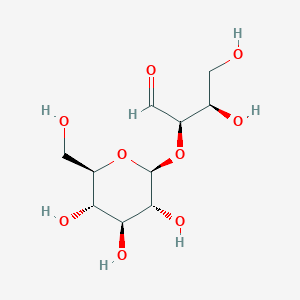
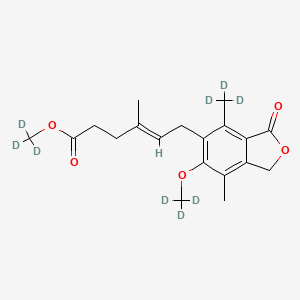
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
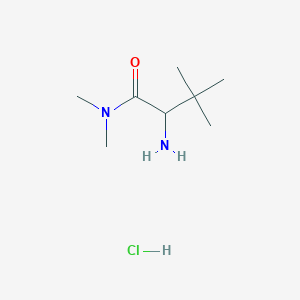
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
